molecular formula C12H15N5O2S2 B2364097 1-(2-Methoxyethyl)-3-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea CAS No. 1172981-50-8

1-(2-Methoxyethyl)-3-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea

Cat. No. B2364097
M. Wt: 325.41
InChI Key: OVBLBDHVNWKYSW-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea is a chemical compound that has gained increasing attention from the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis Techniques

A method for synthesizing 1,3,4-thiadiazol-2-yl urea derivatives, including compounds similar to "1-(2-Methoxyethyl)-3-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea," was developed using microwave irradiation. This technique offers a simpler and more efficient synthesis pathway, yielding satisfactory results in terms of reaction time and product yield compared to conventional heating methods (Li & Chen, 2008).

Anticancer Activity

Another study designed and synthesized a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, evaluating their antiproliferative activity against various cancer cell lines. These compounds, structurally related to "1-(2-Methoxyethyl)-3-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea," showed significant effects in inhibiting the proliferation of cancer cells, indicating potential as new anticancer agents (Feng et al., 2020).

Antibacterial and Antifungal Activities

Compounds derived from 1,3,4-thiadiazol-2-yl urea have also been investigated for their antibacterial and antifungal activities. A study on 2-thiouracil-5-sulphonamide derivatives, which share a common structural motif with the compound of interest, reported significant antibacterial and antifungal effects (Fathalla et al., 2005).

Electropolymerization and Electrochromic Properties

Research into thiadiazolo[3,4-c]pyridine and related compounds, such as "1-(2-Methoxyethyl)-3-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea," has led to the development of donor–acceptor–donor (D–A–D) polymers with applications in electrochromics. These materials exhibit unique optical properties and fast response times, making them suitable for green and near-infrared electrochromic devices (Ming et al., 2015).

Fungicidal Activities

A specific derivative, N-(2,6-difluorobenzoyl)-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea, was synthesized and showed excellent fungicidal activities against various pathogens, demonstrating the potential agricultural applications of these compounds (Song et al., 2008).

properties

IUPAC Name

1-(2-methoxyethyl)-3-[5-(pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2S2/c1-19-7-6-14-10(18)15-11-16-17-12(21-11)20-8-9-4-2-3-5-13-9/h2-5H,6-8H2,1H3,(H2,14,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBLBDHVNWKYSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC1=NN=C(S1)SCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyethyl)-3-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea

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